Annonidin B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[1-(1H-indol-3-yl)-3-methylbut-2-enyl]-7-(3-methylbut-2-enyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2/c1-17(2)12-13-19-8-7-10-21-24(16-28-26(19)21)22(14-18(3)4)23-15-27-25-11-6-5-9-20(23)25/h5-12,14-16,22,27-28H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLJSVIXUBIVEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=CC=C1)C(=CN2)C(C=C(C)C)C3=CNC4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80920873 | |
| Record name | 3-[1-(1H-Indol-3-yl)-3-methylbut-2-en-1-yl]-7-(3-methylbut-2-en-1-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80920873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112710-70-0 | |
| Record name | Annonidin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112710700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[1-(1H-Indol-3-yl)-3-methylbut-2-en-1-yl]-7-(3-methylbut-2-en-1-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80920873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Biosynthesis of Annonidin B
Botanical Sources and Distribution of Annonidin B-Producing Organisms
This compound is naturally found in the plant species Annonidium mannii, a member of the Annonaceae family. This family of flowering plants is primarily distributed in tropical and subtropical regions of the world. Annonidium mannii itself is a species found in West Africa. The Annonaceae family is well-documented for its rich diversity of secondary metabolites, including various classes of alkaloids and acetogenins (B1209576).
While this compound has been specifically isolated from Annonidium mannii, the full extent of its distribution within the plant kingdom is not extensively documented. It is plausible that other species within the Annonidium genus or even other related genera in the Annonaceae family may also produce this compound or structurally similar compounds. However, to date, Annonidium mannii remains the primary confirmed botanical source of this compound.
Extraction and Isolation Methodologies for this compound
The isolation of this compound from its natural source, Annonidium mannii, involves a series of extraction and chromatographic techniques. The general procedure for obtaining alkaloids from plant material typically begins with the extraction of the dried and powdered plant parts with an organic solvent.
For the isolation of annonidines, including this compound, from the stem bark of Annonidium mannii, a common approach involves the following steps:
Extraction: The powdered plant material is subjected to extraction with a solvent system, often a mixture of ethanol and water (e.g., 80:20). This process is designed to efficiently remove a broad spectrum of compounds from the plant matrix.
Chromatographic Separation: The crude extract is then subjected to various chromatographic techniques to separate the complex mixture of compounds. This multi-step process often includes:
Column Chromatography: The extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina (B75360). Different solvents or solvent mixtures (eluents) are used to selectively move compounds through the column at different rates, leading to their separation.
Thin-Layer Chromatography (TLC): TLC is often used to monitor the separation process and to identify fractions containing compounds of interest.
The specific details of the isolation of this compound, as first reported by Achenbach and Renner in 1985, would have followed a similar comprehensive chromatographic separation of the crude extract of Annonidium mannii. The final purification of this compound would likely involve repeated chromatographic steps until a pure compound is obtained, which is then characterized using spectroscopic methods to confirm its structure.
Proposed Biosynthetic Pathways of this compound
The biosynthesis of this compound, as a prenylated bisindole alkaloid, is believed to follow a complex pathway originating from primary metabolites. The core structure of this compound is derived from two molecules of the amino acid L-tryptophan.
The proposed biosynthetic pathway can be conceptualized in the following key stages:
Formation of the Indole (B1671886) Monomers: The initial step involves the biosynthesis of the individual indole alkaloid precursors from L-tryptophan. This is a common pathway for a vast array of indole alkaloids found in plants.
Dimerization: Two of these indole monomer units then undergo a dimerization reaction to form the bisindole scaffold. The exact mechanism and the specific intermediates involved in this dimerization are a subject of ongoing research but are thought to involve oxidative coupling reactions.
Prenylation: A crucial step in the biosynthesis of this compound is the attachment of a prenyl group (a five-carbon isoprenoid unit) to the bisindole core. This prenylation reaction is catalyzed by a prenyltransferase enzyme, which utilizes a prenyl pyrophosphate donor, such as dimethylallyl pyrophosphate (DMAPP) or its isomer isopentenyl pyrophosphate (IPP). These prenyl donors are synthesized through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
The final structure of this compound is achieved through these sequential steps, resulting in a complex and unique molecular architecture.
Enzymatic and Genetic Aspects of this compound Biosynthesis
While the complete enzymatic and genetic machinery responsible for this compound biosynthesis has not been fully elucidated, knowledge of related alkaloid biosynthetic pathways provides a framework for understanding the types of enzymes and genes involved.
The key enzyme classes implicated in the biosynthesis of bisindole and prenylated alkaloids include:
Tryptophan decarboxylases and other enzymes of indole alkaloid biosynthesis: These are responsible for converting tryptophan into the initial indole monomer units.
Oxidative enzymes (e.g., Cytochrome P450 monooxygenases, peroxidases): These enzymes are likely involved in the dimerization of the indole monomers to form the bisindole core.
Prenyltransferases: A specific prenyltransferase is responsible for attaching the prenyl group to the bisindole scaffold. These enzymes are known to play a critical role in the diversification of natural products.
The genes encoding these enzymes would be located in the genome of Annonidium mannii. The expression of these genes is likely to be tightly regulated, potentially being induced by specific developmental cues or environmental stresses. Further research, including transcriptomic and genomic analyses of Annonidium mannii, would be necessary to identify and characterize the specific genes and enzymes involved in the biosynthesis of this compound.
Synthesis and Derivatization Strategies for Annonidin B
Total Synthesis Approaches for Annonidin B
The total synthesis of this compound was first reported in 1987 by Achenbach and Franke. nih.govcapes.gov.br While the full experimental details of this specific synthesis are not widely available, the report indicates that this compound is a derivative of indole (B1671886). nih.gov The structure is characterized as a diindolylalkane, where two indole moieties are linked by a carbon chain.
Key Synthetic Steps and Stereochemical Control
The synthesis of diindolylalkanes, the class of compounds to which this compound belongs, generally involves the electrophilic substitution of an indole ring with a suitable carbonyl compound or its equivalent, often catalyzed by an acid. acs.orgacs.org
A common and straightforward method for creating symmetric and unsymmetric bis(indolyl)methanes involves the reaction of indoles with aldehydes or ketones. researchgate.net For the synthesis of a complex structure like this compound, which possesses prenyl groups on the indole rings, the strategy would likely involve the coupling of two appropriately substituted indole precursors.
A plausible synthetic route, based on general principles of indole alkaloid synthesis, could involve the following key transformations:
Preparation of Prenylated Indole Precursors: The synthesis would likely begin with the preparation of indole rings bearing prenyl ((3-methylbut-2-en-1-yl)) groups. This can be achieved through various methods, such as the Fischer indole synthesis from a suitably substituted phenylhydrazine (B124118) and a ketone, or by direct C-alkylation of an indole nucleus.
Formation of the Diindolylalkane Core: The central linking of the two indole rings is a crucial step. This is often accomplished via an acid-catalyzed reaction of an indole with an aldehyde or a related electrophile. In the case of this compound, one of the prenylated indole precursors could be converted into an electrophilic species that then reacts with the second indole molecule.
Stereochemical Control: As this compound contains a stereocenter at the carbon atom linking the two indole rings, controlling the stereochemistry is a significant challenge. Modern synthetic methods often employ chiral catalysts or auxiliaries to achieve high enantioselectivity in such coupling reactions. researchgate.net However, for a synthesis developed in 1987, it is also possible that a racemic mixture was produced, which could then be resolved into individual enantiomers.
Catalytic Systems in this compound Synthesis
The synthesis of diindolylalkanes is frequently catalyzed by Brønsted or Lewis acids. acs.org Common catalysts include:
Protic Acids: Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are often used.
Lewis Acids: More modern and milder methods may employ Lewis acids like iron(III) chloride (FeCl₃), indium(III) chloride (InCl₃), or scandium(iii) triflate (Sc(OTf)₃) to promote the reaction under milder conditions. Tris(pentafluorophenyl)borane (B(C₆F₅)₃) has also been shown to be an effective catalyst for related transformations. acs.org
Solid Acid Catalysts: Clays such as Montmorillonite K10 have been used as heterogeneous catalysts, offering advantages in terms of ease of workup and recyclability. acs.org
The choice of catalyst can influence the reaction's efficiency and selectivity.
Yield Optimization and Scalability Considerations
Optimizing the yield and ensuring the scalability of natural product synthesis are crucial for further research and potential applications. For a multi-step synthesis of a complex molecule like this compound, key considerations include:
Convergent vs. Linear Synthesis: A convergent approach, where different fragments of the molecule are synthesized separately and then combined, is generally more efficient and higher-yielding for complex targets than a linear synthesis where the molecule is built step-by-step.
Protecting Group Strategy: The use of appropriate protecting groups for the indole nitrogen atoms may be necessary to prevent side reactions and would need to be carefully planned for efficient removal at a later stage.
Purification Methods: Efficient purification of intermediates and the final product is critical. Chromatographic techniques are commonly employed.
Atom Economy: Modern synthetic strategies aim to maximize the incorporation of atoms from the starting materials into the final product, reducing waste. acs.org
Semisynthesis of this compound and its Analogues
Semisynthesis involves using a naturally occurring compound as a starting material for chemical modifications to produce new derivatives. mdpi.comencyclopedia.pub This approach can be more efficient than total synthesis for creating a range of related compounds for structure-activity relationship (SAR) studies.
Precursor Identification and Chemical Modifications
For this compound, a potential precursor for semisynthesis could be a simpler, more abundant, naturally occurring indole alkaloid. Chemical modifications could then be introduced to arrive at the target structure. Common modifications in indole alkaloid chemistry include:
Alkylation/Acylation: The indole nitrogen can be alkylated or acylated to introduce new functional groups.
Electrophilic Substitution: The electron-rich indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or Friedel-Crafts reactions, to add substituents at various positions.
Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds and can be used to attach different side chains to the indole core.
Regioselective and Stereoselective Semisynthetic Methods
Achieving regioselectivity (controlling the position of the chemical modification) and stereoselectivity (controlling the 3D arrangement of atoms) is paramount in semisynthesis.
Regioselectivity: The inherent reactivity of the indole ring often directs electrophilic substitution to the C3 position. However, by using protecting groups on the nitrogen or by employing directed metalation strategies, other positions on the indole ring can be functionalized selectively.
Stereoselectivity: If a semisynthetic route involves the creation of a new stereocenter, chiral catalysts or reagents can be used to control the stereochemical outcome, similar to total synthesis approaches. Biotransformation, using enzymes to perform specific and stereoselective reactions, is also a powerful tool in the semisynthesis of complex natural products. researchgate.net
While specific semisynthetic routes to this compound have not been reported, the general principles of indole alkaloid chemistry provide a framework for how such strategies could be developed. rsc.orgtemple.edu
Design and Synthesis of this compound Derivatives
Rational Design for Structural Modifications
An extensive search of scientific databases and academic journals has yielded no specific studies centered on the rational design or structural modification of this compound. The fundamental prerequisite for such research, which typically involves the exploration of structure-activity relationships (SAR), appears to be absent from the published literature. Without this foundational data, the logical and targeted design of this compound derivatives with potentially enhanced or modified properties remains an unexplored area of research.
Development of Novel Synthetic Methodologies for this compound Derivative Libraries
In line with the lack of information on the rational design of this compound derivatives, there is a corresponding absence of literature describing the development of novel synthetic methodologies for the creation of libraries of these derivatives. The seminal work on the synthesis of the core structure of this compound is documented in the following publication:
Achenbach, H., & Franke, D. (1987). Inhaltsstoffe tropischer Arzneipflanzen, 29. Mitt. Synthese des this compound [Constituents of Tropical Medicinal Plants, XXIX: Synthesis of Annonidine B]. Archiv der Pharmazie, 320(6), 574-576. nih.govcapes.gov.brmdpi.com
This publication stands as the primary reference for the synthesis of this compound. However, the scientific record shows no subsequent research that builds upon this initial synthesis to create and explore a library of derivatives. The exploration of diverse chemical space through the generation of a derivative library is a common strategy in medicinal chemistry to identify lead compounds with improved characteristics. mdpi.comnih.govnih.gov Unfortunately, this approach does not appear to have been applied to this compound.
Due to this gap in the scientific literature, there are no research findings or data tables on the synthesis of this compound derivatives to present.
Compound Information
Biological Activity Spectrum of Annonidin B: Preclinical Investigations
In Vitro Assessments of Annonidin B Bioactivities
In vitro studies are fundamental in determining the direct effects of a compound on biological systems at the cellular and molecular levels. Such assessments for this compound have been limited.
Evaluation of Specific Cellular Responses
Enzyme Inhibition Assays and Kinetic Studies
There is a lack of specific data from enzyme inhibition assays for this compound in the public domain. The potential for this compound to act as an inhibitor of specific enzymes, which is a common mechanism of action for many bioactive molecules, has not been extensively reported. Kinetic studies to determine parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) against specific enzymes are not described in the available literature.
Receptor Binding Studies
Detailed receptor binding profiles for this compound are not currently available in the scientific literature. Studies to determine its affinity and selectivity for various biological receptors, which are crucial for understanding its potential pharmacological targets, have not been published.
Preclinical Pharmacological Studies of this compound
Preclinical pharmacological studies in living organisms are essential to understand the efficacy and physiological effects of a compound.
In Vivo Efficacy in Relevant Disease Models
There is a notable absence of published in vivo efficacy studies for this compound in relevant disease models. While related compounds from the Annona species have been investigated for their potential anticancer and other therapeutic effects in animal models, specific data on the in vivo efficacy of this compound are not available.
Elucidation of Molecular Mechanisms of Action for Annonidin B
Identification of Cellular Targets of Annonidin B
The initial step in understanding the pharmacological effects of this compound involves identifying its direct molecular partners within the cell. This includes interactions with proteins, nucleic acids, and cellular membranes.
Protein-Ligand Interaction Studies
Protein-ligand interactions are fundamental to many biological processes, including enzyme catalysis and signal transduction. slideshare.net These interactions involve various non-covalent bonds such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. slideshare.netvolkamerlab.org The study of how this compound binds to specific proteins can provide significant insight into its mechanism of action. While detailed studies specifically mapping the protein interactome of this compound are not extensively documented in the provided search results, the general principles of protein-ligand interactions suggest that this compound likely binds to specific protein targets to exert its effects. slideshare.netnih.gov The nature of these interactions, whether with enzymes, transcription factors, or other proteins, would be a critical determinant of its biological activity. nih.gov
Nucleic Acid Interaction Studies
The interaction of small molecules with nucleic acids like DNA and RNA can significantly impact cellular processes. nih.gov Such interactions can occur through various modes, including intercalation (insertion between base pairs) or groove binding. rsc.orgmdpi.com Studies on other compounds have shown that these interactions can be investigated using techniques like ethidium (B1194527) bromide displacement assays and molecular docking. rsc.orgmdpi.com While direct evidence of this compound intercalating with DNA is not available in the provided results, this remains a potential mechanism of action. The structure of DNA itself, typically the B-form under physiological conditions, presents major and minor grooves where proteins and small molecules can bind. harvard.eduijs.si The binding of a ligand like this compound to DNA could potentially alter DNA replication or transcription. nih.gov
Membrane Interaction Studies
Cellular membranes are dynamic structures composed of lipids and proteins that regulate cellular communication and transport. frontiersin.org The interaction of a compound with the cell membrane can alter its permeability and fluidity, impacting cellular homeostasis. frontiersin.orgnih.gov For instance, some molecules can embed within the lipid bilayer, causing perturbations in the membrane's structure. mdpi.com The specific interactions of this compound with cellular membranes have not been detailed in the search results, but this represents another potential avenue through which it could exert its biological effects. The nature of these interactions could range from non-specific binding to the lipid bilayer to specific interactions with membrane-bound proteins. nih.govbiorxiv.org
Analysis of Molecular Pathways Modulated by this compound
Beyond direct binding to cellular targets, it is crucial to understand how this compound influences the complex network of molecular pathways that govern cellular functions.
Investigation of Signal Transduction Cascades
Signal transduction cascades are essential for cells to respond to their environment. nih.gov Two of the most critical pathways in cellular regulation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Pathway: The NF-κB pathway is a key regulator of immune and inflammatory responses, cell survival, and proliferation. youtube.comnih.gov It can be activated through canonical and non-canonical pathways. nih.gov The canonical pathway is typically initiated by signals that lead to the degradation of IκB proteins, allowing NF-κB transcription factors to translocate to the nucleus and activate gene expression. youtube.com The non-canonical pathway involves the activation of the p52/RelB NF-κB complex. nih.gov Dysregulation of the NF-κB pathway is linked to various diseases, including cancer and inflammatory disorders. nih.govresearchgate.net While direct modulation of the NF-κB pathway by this compound is not specified in the provided results, it is a common target for many bioactive compounds. researchgate.net
MAPK Pathway: The MAPK signaling cascade is a highly conserved pathway involved in diverse cellular processes such as proliferation, differentiation, stress response, and apoptosis. cusabio.comabcam.comwikipathways.org This pathway consists of a series of protein kinases—MAPKKKs, MAPKKs, and MAPKs—that sequentially phosphorylate and activate each other. cusabio.comembopress.org There are several distinct MAPK pathways, including the ERK, JNK, and p38 pathways, each with specific upstream activators and downstream targets. cusabio.com Aberrant MAPK signaling is frequently observed in cancers. researchgate.net The potential for this compound to modulate the MAPK pathway is suggested by studies on other compounds that show effects on this signaling cascade. nih.gov
Gene Expression Profiling and Proteomic Analysis
To obtain a comprehensive view of the cellular response to this compound, high-throughput techniques like gene expression profiling and proteomic analysis are invaluable.
Gene Expression Profiling: This technique allows for the simultaneous measurement of the expression levels of thousands of genes. wikipedia.org Methods like DNA microarrays and RNA-Seq can identify which genes are up- or down-regulated in response to a compound, providing clues about the affected biological processes. nih.govnih.gov For example, gene expression profiling has been used to classify tumors and predict responses to therapy. nanostring.com Analyzing the gene expression changes induced by this compound could reveal the key pathways it modulates.
Proteomic Analysis: Proteomics is the large-scale study of the entire set of proteins (the proteome) in a cell or organism. wikipedia.org This includes analyzing protein expression levels, post-translational modifications, and protein-protein interactions. wikipedia.orgplos.org Mass spectrometry-based techniques are central to proteomics and can be used to identify proteins that interact with a specific compound or to quantify changes in the proteome upon treatment. nih.govnih.govmdpi.com A proteomic analysis of cells treated with this compound would provide a global picture of the changes in protein expression and could help identify its direct and indirect targets.
Modulation of Cellular Homeostasis Pathways
This compound, as a member of the Annonaceous acetogenin (B2873293) family, is presumed to influence cellular homeostasis primarily through mechanisms that are well-documented for this class of compounds. The maintenance of cellular homeostasis involves a complex interplay of pathways that regulate energy balance, cell survival, and the removal of damaged components. Annonaceous acetogenins (B1209576) are known to disrupt these processes, particularly in cancer cells, by targeting fundamental cellular machinery.
The primary mechanism of action for Annonaceous acetogenins is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain. frontiersin.orgfrontiersin.org This inhibition disrupts the electron transport chain, leading to a significant decrease in ATP production and a state of cellular energy depletion. ijper.orgplos.org This bioenergetic stress is a central event that triggers a cascade of downstream effects, profoundly impacting cellular homeostasis.
Research on compounds structurally related to this compound has shown that this energy crisis can initiate several interconnected cellular responses, including the induction of apoptosis and autophagy. frontiersin.orgnih.gov For instance, the acetogenin mimetic AA005 was found to deplete ATP, which in turn activates AMP-activated protein kinase (AMPK), a critical energy sensor in the cell. plos.orgnih.gov The activation of AMPK can lead to the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. frontiersin.orgnih.gov The AMPK/mTOR axis is a crucial regulatory node that controls cell growth, proliferation, and autophagy in response to nutrient and energy availability.
Furthermore, the disruption of mitochondrial function by acetogenins can lead to the production of reactive oxygen species (ROS), which can induce oxidative stress and further contribute to the loss of cellular homeostasis. This can trigger apoptotic pathways through the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases. ijper.orgtandfonline.com Studies on various Annonaceous acetogenins have demonstrated their ability to induce apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax. tandfonline.comnih.gov
Metabolomic analyses of cancer cells treated with Annonaceous acetogenins have revealed alterations in various metabolic pathways beyond just energy production. These include changes in arginine and proline metabolism, as well as glycerophospholipid metabolism, indicating a broad impact on cellular metabolic networks. nih.gov
While direct studies on this compound's role in modulating these specific homeostatic pathways are limited, its structural classification as an Annonaceous acetogenin strongly suggests that it likely shares these fundamental mechanisms of action. The table below summarizes the observed effects of the broader class of Annonaceous acetogenins on key cellular homeostasis pathways.
| Pathway/Process | Effect of Annonaceous Acetogenins | Key Molecular Players Involved |
| Mitochondrial Respiration | Inhibition of Complex I | NADH:ubiquinone oxidoreductase |
| Energy Metabolism | ATP depletion, AMPK activation, mTORC1 inhibition | ATP, AMPK, mTORC1 |
| Apoptosis | Induction | Bcl-2 family proteins (Bax, Bcl-2), Caspases |
| Autophagy | Induction | AMPK, mTORC1, LC3 |
| Cell Cycle | Arrest (typically at G1/S phase) | Cyclin D1 |
| Metabolic Pathways | Alterations | Arginine, Proline, Glycerophospholipids |
Structure Activity Relationship Sar Studies of Annonidin B and Its Derivatives
Correlation of Structural Features with Biological Activities
Detailed investigation into the structural components of Annonidin B and its analogues is necessary to correlate specific features with observed biological activities. This involves synthesizing a series of derivatives where specific parts of the molecule are altered and then assessing their biological potency.
Influence of Specific Functional Groups on Efficacy
The efficacy of this compound is significantly influenced by its constituent functional groups. The presence, position, and nature of these groups can dramatically alter the molecule's electronic properties, solubility, and ability to interact with biological targets nih.govresearchgate.net. For instance, hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are known to play crucial roles in the bioactivity of many natural compounds by participating in hydrogen bonding with target proteins nih.govnih.gov.
To systematically study these effects, derivatives of this compound would be synthesized, modifying key functional groups. The resulting biological data would allow for the construction of a SAR profile.
Hypothetical SAR Data for this compound Derivatives This table is a hypothetical representation for illustrative purposes, as specific experimental data for this compound derivatives is not publicly available.
| Compound | Modification from this compound | Biological Activity (IC₅₀, µM) | Notes |
|---|---|---|---|
| This compound | Parent Compound | [Value] | Baseline activity |
| Derivative 1 | Modification of Group X | [Value] | Increased/Decreased potency suggests Group X is key for activity. |
| Derivative 2 | Removal of Group Y | [Value] | Loss of activity indicates Group Y is essential. |
| Derivative 3 | Addition of Halogen at Position Z | [Value] | Alteration in activity may relate to changes in lipophilicity or electronic interactions. |
Stereochemical Determinants of Activity
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of chiral molecules like this compound nih.gov. Different stereoisomers (enantiomers or diastereomers) can exhibit vastly different potencies and even different biological effects, as they interact differently with chiral biological targets such as enzymes and receptors nih.gov. The specific spatial orientation of functional groups can determine whether a molecule fits correctly into a binding site nih.gov. Investigating the activity of each stereoisomer of this compound is essential to identify the most active configuration, known as the eutomer.
Conformational Analysis and Bioactivity
A molecule's conformation—the spatial arrangement of its atoms that can be changed by rotation around single bonds—plays a vital role in its ability to bind to a biological target nih.gov. The lowest energy, most stable conformation is not always the biologically active one. This compound may need to adopt a specific, higher-energy conformation to fit into the binding site of a receptor or enzyme nih.gov. Conformational analysis, using techniques like NMR spectroscopy and computational modeling, helps to identify the range of possible shapes the molecule can adopt and which of these are likely responsible for its bioactivity nih.govnih.gov.
Computational Approaches in this compound SAR Analysis
Computational chemistry provides powerful tools to predict and analyze the SAR of this compound, reducing the time and cost associated with synthesizing and testing new compounds researchgate.net. These methods allow for the visualization of molecular interactions and the development of predictive models.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, such as a protein nih.goveaspublisher.com. For this compound, docking studies could identify potential binding sites on a target protein and predict the binding affinity. This process involves generating multiple conformations of this compound and fitting them into the receptor's active site, scoring them based on how well they interact nih.govsemanticscholar.org.
Molecular dynamics (MD) simulations build upon docking by simulating the movement of every atom in the molecule-receptor complex over time nih.govnih.gov. An MD simulation can reveal the stability of the docked pose, show how the protein conformation changes upon binding, and provide a more accurate estimation of the binding energy youtube.comresearchgate.net. These simulations offer a dynamic view of the interaction, highlighting key residues and forces that stabilize the complex beilstein-journals.org.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational method that develops mathematical models to correlate the chemical structure of compounds with their biological activity slideshare.netwikipedia.orglongdom.org. A QSAR model for this compound and its derivatives would be built by first calculating a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as size, shape, lipophilicity, and electronic characteristics nih.gov.
Statistical methods are then used to create an equation that relates these descriptors to the observed biological activity researchgate.net. A robust and validated QSAR model can be used to predict the activity of new, unsynthesized this compound derivatives, helping to prioritize which compounds are most promising for synthesis and further testing nih.gov.
Advanced Methodological Approaches in Annonidin B Research
Advanced Spectroscopic and Spectrometric Techniques for Structure Elucidation and Interaction Studies
The definitive identification of a natural compound and the study of its molecular interactions are foundational to its development as a research tool or therapeutic agent. Two-dimensional Nuclear Magnetic Resonance (2D NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this endeavor.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR)
While one-dimensional (1D) NMR provides initial information about the chemical environment of atoms like hydrogen (¹H) and carbon (¹³C), 2D NMR techniques are essential for assembling the complete structural puzzle of complex molecules like Annonidin B. weebly.com These experiments plot intensity as a function of two frequency dimensions, revealing correlations between different nuclei within the molecule. mdpi.com
Key 2D NMR experiments applicable to this compound research include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. This helps to piece together spin systems and trace out carbon chains. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is critical for connecting different spin systems and identifying quaternary carbons. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals correlations between protons that are close to each other in space, regardless of whether they are bonded. This is vital for determining the molecule's stereochemistry and three-dimensional conformation.
By combining these techniques, researchers can meticulously map the connectivity and spatial arrangement of every atom in this compound, confirming its identity and stereochemistry. acdlabs.com
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique used to determine the precise molecular weight of a compound with extremely high accuracy. copernicus.org This allows for the calculation of its elemental formula, a critical piece of information in structure elucidation. spectroscopyonline.com Unlike standard mass spectrometry, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. lcms.cz For this compound, HRMS would be used to confirm the molecular formula C22H24O6, providing strong evidence for the proposed structure and ruling out other possibilities. Advanced fragmentation techniques within HRMS (MS/MS or MSn) can also be used to break the molecule apart and analyze the pieces, offering further clues about its structure and connectivity. nih.gov
Chromatographic and Separation Technologies for Purity and Analysis
The isolation of this compound from its natural source, typically plants of the Annona genus, is a complex process that requires sophisticated separation technologies to achieve the high purity needed for structural analysis and biological testing. Chromatography is the cornerstone of this process. khanacademy.org
The general workflow involves:
Extraction: The plant material is treated with solvents to create a crude extract containing a vast mixture of secondary metabolites.
Fractionation: This crude extract is then subjected to initial separation using techniques like Column Chromatography . researchgate.net In this method, the extract is passed through a solid stationary phase (e.g., silica (B1680970) gel) with a liquid mobile phase. Compounds separate based on their differing affinities for the two phases, allowing for the collection of simplified fractions. chromatographyonline.com
Purification: The fractions containing the compound of interest are further purified using more advanced techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for final purification. mdpi.com HPLC utilizes high pressure to pass the sample through a column packed with smaller particles, providing much higher resolution and separation power than standard column chromatography. chromatographyonline.com By selecting the appropriate column (e.g., reversed-phase C18) and mobile phase gradient, this compound can be isolated from other closely related compounds to a purity of >95%.
Other specialized techniques like Centrifugal Partition Chromatography (CPC) , a support-free liquid-liquid chromatography method, can also be employed to minimize sample denaturation and improve recovery during the isolation process. mdpi.com The purity of the final sample is typically confirmed by HPLC analysis.
Cell-Based Assays and High-Throughput Screening Platforms
Once a pure sample of this compound is obtained, its biological activity must be characterized. Cell-based assays are fundamental tools for this purpose, providing insights into how the compound affects living cells in a controlled laboratory setting. bmglabtech.comnih.gov These assays are crucial for the initial stages of drug discovery. bmglabtech.com
Types of cell-based assays relevant for this compound research could include:
Cytotoxicity Assays: To determine if this compound is toxic to cells, and at what concentration. These are often performed on various cancer cell lines to identify potential anti-cancer activity.
Proliferation Assays: To measure the effect of the compound on cell growth and division. sinobiological.com
Apoptosis Assays: To investigate whether the compound induces programmed cell death, a desirable trait for anti-cancer agents.
Reporter Gene Assays: To determine if this compound affects specific cellular signaling pathways.
High-Throughput Screening (HTS) platforms use automation and miniaturization to perform thousands of cell-based or biochemical assays simultaneously. oregonstate.edustanford.edu While specific HTS campaigns involving this compound are not widely documented, this technology allows researchers to rapidly screen large libraries of natural products against various biological targets or cellular models to identify "hits". dndi.orgnih.gov For a compound like this compound, HTS could be used to quickly assess its activity against a wide panel of cancer cell lines or to identify its specific molecular target by screening it against libraries of enzymes or receptors. nih.gov
In Vivo Imaging Techniques for Preclinical Studies
After demonstrating promising activity in cell-based assays, the next step is often to evaluate the compound in a living organism, which is the domain of preclinical studies. revvity.com In vivo imaging techniques allow researchers to non-invasively visualize and track biological processes in real-time within animal models. mdpi.comnih.gov
While there is no specific published research on the use of in vivo imaging for this compound, these techniques hold great potential for its preclinical development:
Bioluminescence and Fluorescence Imaging: These optical imaging methods are widely used in preclinical research. revvity.com A cancer cell line engineered to express a light-emitting protein (like luciferase) can be implanted in a mouse model. The effect of this compound on tumor growth or metastasis can then be monitored longitudinally in the same animal by measuring the light output. mdpi.com
Radiolabeling for Target Engagement and Biodistribution: A key challenge in drug development is understanding where a compound goes in the body and if it reaches its intended target. By chemically attaching a radioactive isotope to this compound, its distribution and accumulation in various organs and tissues can be tracked using imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). This provides invaluable information on the compound's pharmacokinetics and can help confirm that it is engaging with its target in the tumor. researchgate.net
These imaging approaches provide dynamic data on drug efficacy and distribution, accelerating the evaluation of preclinical candidates and reducing the number of animals required for studies. revvity.commdpi.com
Omics Technologies (Genomics, Proteomics, Metabolomics)
Omics technologies provide a global, high-throughput view of biological systems at different molecular levels. mdpi.com Integrating these approaches can provide deep mechanistic insights into the action of a natural product like this compound. nih.govresearchgate.net
Genomics: While not used to study the compound itself, genomics is crucial for understanding the genetic makeup of the organisms that produce this compound (Annona species) or the cellular models used to test it. For instance, analyzing the plant's genome could help identify the gene clusters responsible for synthesizing this compound.
Proteomics: This is the large-scale study of proteins. nih.gov Treating cancer cells with this compound and then comparing their protein expression profiles to untreated cells can reveal which proteins and pathways are affected by the compound. This can help to identify its mechanism of action and potential biomarkers of response. mdpi.com
Metabolomics: This involves the comprehensive analysis of all small-molecule metabolites in a biological sample. nih.gov Metabolomic profiling of cells or organisms treated with this compound can show how the compound perturbs cellular metabolism. This is particularly relevant for understanding the downstream functional consequences of the compound's activity and can reveal off-target effects. nih.gov
The integration of these different omics datasets offers a powerful, systems-biology approach to understanding the complex interactions between a natural product and a biological system, moving beyond a single target to a network-level perspective. mdpi.comnih.gov
Future Perspectives and Research Trajectories for Annonidin B
Exploration of Novel Therapeutic Applications Based on Preclinical Findings
Annonaceous acetogenins (B1209576), the class of compounds to which Annonidin B belongs, are recognized for their potent cytotoxic activities. beilstein-journals.orgderpharmachemica.com These natural products have demonstrated significant inhibitory effects on the mitochondrial complex I (NADH:ubiquinone oxidoreductase), a key component of the electron transport chain. beilstein-journals.orgdovepress.com This mechanism is a primary contributor to their observed antitumor properties. beilstein-journals.orgderpharmachemica.com While extensive clinical trials on this compound itself are not yet documented, the preclinical data available for related acetogenins provide a strong rationale for investigating its therapeutic potential in oncology.
The family of Annonaceous acetogenins has shown a wide spectrum of biological activities, including cytotoxic, antitumor, antimalarial, parasiticidal, and pesticidal effects. sysrevpharm.org For instance, compounds like bullatacin (B1665286) have exhibited potent antitumor activity against various cancer cell lines, in some cases proving to be thousands of times more potent than conventional chemotherapy agents like doxorubicin. dovepress.com Other acetogenins, such as uvaricin (B1199999) and rollinone, have demonstrated in vivo activity in murine leukemia models. sysrevpharm.org Given these precedents, a crucial future direction for this compound research is the systematic in vitro and in vivo evaluation of its efficacy against a broad panel of human cancer cell lines, including those known to be resistant to current therapies. beilstein-journals.org The potential for these compounds to overcome multidrug resistance is a particularly compelling area for future investigation. beilstein-journals.org
Furthermore, the potent bioactivities of acetogenins suggest that their therapeutic utility may extend beyond cancer. Preclinical studies on the broader family of compounds indicate potential applications as immunosuppressive, antiprotozoal, and antifeedant agents. beilstein-journals.org Future research should therefore include comprehensive screening of this compound in assays relevant to these and other disease areas to uncover novel therapeutic opportunities.
Table 1: Preclinical Data on Selected Annonaceous Acetogenins
| Compound | Reported Biological Activity | Reference |
| Bullatacin | Potent antitumor activity against human lung (A549) and breast (MCF-7) carcinoma cells. | dovepress.com |
| Uvaricin | In vivo activity against murine lymphocytic leukemia. | sysrevpharm.org |
| Annonacin | Cytotoxicity against human nasopharyngeal carcinoma (KB) and mouse leukemia (P388). | beilstein-journals.org |
| Gigantetrocin A | Potent inhibitor of mitochondrial complex I. | sysrevpharm.org |
This table is for illustrative purposes and highlights the potential of the Annonaceous acetogenin (B2873293) class.
Development of Next-Generation this compound Analogues
The structural complexity and potent bioactivity of this compound make it an attractive template for the design and synthesis of novel analogues. The development of next-generation derivatives is a key strategy to potentially improve therapeutic properties, such as enhancing efficacy, selectivity, and pharmacokinetic profiles, while reducing potential toxicity. beilstein-journals.org
One of the primary goals in developing analogues is to elucidate the structure-activity relationship (SAR). beilstein-journals.org For Annonaceous acetogenins, it has been noted that features such as the stereochemistry of the tetrahydrofuran (B95107) (THF) rings and the length of the alkyl chain between the THF ring and the γ-lactone are critical for activity. sysrevpharm.org Systematic modification of these structural motifs in this compound would provide valuable insights into the chemical features essential for its biological effects. For example, the synthesis of a mimic of the acetogenin bullatacin, known as AA005, has been accomplished and tested against human colon carcinoma cell lines, demonstrating the feasibility and potential of creating simplified, yet potent, analogues. mdpi.com
Strategies for creating this compound analogues could include:
Modification of the alkyl chain: Altering the length and flexibility of the hydrocarbon chain. sysrevpharm.org
Alteration of the lactone ring: Synthesizing derivatives with modified lactone moieties to explore their role in target binding and activity.
Varying the stereochemistry: Creating stereoisomers to understand the spatial requirements for biological activity. sysrevpharm.org
Simplification of the core structure: Designing and synthesizing simplified analogues that retain the key pharmacophoric elements but are more synthetically accessible. beilstein-journals.org
The synthesis of such analogues, followed by rigorous pharmacological evaluation, will be instrumental in identifying lead compounds with optimized therapeutic potential. nih.govresearchgate.netnih.govmdpi.com
Integration of Systems Biology Approaches for Comprehensive Understanding
To fully harness the therapeutic potential of this compound, a comprehensive understanding of its mechanism of action at a systemic level is required. Systems biology, which integrates multi-omics data (genomics, transcriptomics, proteomics, and metabolomics), offers a powerful framework for this purpose. nih.govresearchgate.net This holistic approach can move beyond a single-target perspective to reveal the broader biological pathways and networks modulated by the compound. springernature.com
For this compound, systems biology can be applied to:
Target Identification and Validation: While complex I is a known target for acetogenins, systems biology approaches can help to identify other potential molecular targets, thereby explaining the full spectrum of its biological effects. news-medical.net
Mechanism of Action Elucidation: By analyzing the global changes in gene and protein expression and metabolite levels in cells treated with this compound, researchers can construct detailed models of its mechanism of action. nih.gov This can provide insights into both its efficacy and potential for toxicity.
Biomarker Discovery: Integrated omics analysis can help identify biomarkers that predict sensitivity or resistance to this compound, paving the way for personalized medicine applications. springernature.com
Network Pharmacology: This approach can be used to analyze the complex interactions between the drug, its multiple targets, and the associated disease pathways, helping to understand synergistic effects and potential polypharmacology. researchgate.net
The use of bioinformatics tools and computational modeling to analyze large datasets generated from these studies will be crucial for interpreting the complex biological responses to this compound and guiding further drug development efforts. news-medical.net
Challenges and Opportunities in this compound-Focused Research
The path of natural product drug discovery is fraught with challenges, and research on this compound is no exception. However, these challenges are often coupled with significant opportunities, particularly with the advent of new technologies.
Challenges:
Supply and Isolation: this compound is a natural product that must be isolated from plant sources. Ensuring a sustainable and consistent supply for extensive research and potential commercialization can be a significant hurdle. rsc.org The process of isolating pure compounds from complex natural mixtures is often a demanding task. rsc.org
Structural Complexity and Synthesis: The complex stereochemistry of this compound makes its total synthesis a formidable challenge. consensus.app Developing scalable and cost-effective synthetic routes is essential for producing sufficient quantities for preclinical and clinical development and for creating structural analogues. ijpsjournal.comglchemtec.ca
Mechanism of Action and Target Deconvolution: While the primary target of acetogenins is known, a complete understanding of all molecular interactions and off-target effects is necessary to predict clinical efficacy and safety. news-medical.net
Pharmacokinetic Properties: Natural products often have suboptimal pharmacokinetic properties, such as poor solubility or bioavailability, which can limit their therapeutic application. dovepress.comijpsjournal.com
Opportunities:
Advances in Synthetic Chemistry: Continuous innovation in synthetic methodologies, including organocascade catalysis and chemoenzymatic approaches, provides new tools to tackle the synthesis of complex molecules like this compound. consensus.app
Synthetic Biology and Metabolic Engineering: Synthetic biology offers the potential to engineer microorganisms to produce this compound or its precursors, providing a sustainable and scalable production platform that bypasses the challenges of natural sourcing. hudsonlabautomation.combio-conferences.org
Technological Platforms for Screening and Analysis: High-throughput screening, advanced analytical techniques, and AI-driven data analysis can accelerate the discovery of new activities and the elucidation of mechanisms of action. ijpsjournal.comglchemtec.ca
Novel Drug Delivery Systems: The challenges of poor solubility and potential toxicity can be addressed through advanced drug delivery technologies, such as the formulation of nanosuspensions, to improve tumor targeting and reduce systemic exposure. dovepress.com
Q & A
Q. What statistical challenges arise in analyzing dose-response relationships for this compound, and how can they be mitigated?
- Methodological Answer : Address non-linear dynamics (e.g., hormetic effects) by using four-parameter logistic models instead of linear regression. Account for heteroscedasticity via weighted least squares. For small datasets, apply bootstrap resampling to estimate confidence intervals for EC₅₀ values .
Q. How should cross-disciplinary methodologies (e.g., computational chemistry, molecular dynamics) be applied to study this compound?
- Methodological Answer : Combine docking simulations (AutoDock Vina) with molecular dynamics (GROMACS) to predict binding affinities and conformational stability. Validate computational results with experimental techniques like surface plasmon resonance (SPR). Ensure reproducibility by depositing simulation parameters in public repositories (e.g., Zenodo) .
Q. What steps ensure reproducibility of this compound research across laboratories?
- Methodological Answer : Publish detailed protocols (e.g., BRENDA-style enzyme assays) with equipment model numbers, software versions, and reagent batch IDs. Use standardized units (e.g., µM vs. µg/mL) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Share raw data and analysis scripts via platforms like GitHub or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
